molecular formula C23H21FN2O B593053 Fubimina CAS No. 1984789-90-3

Fubimina

Cat. No. B593053
M. Wt: 360.4
InChI Key: KUESSZMROAFKQJ-UHFFFAOYSA-N
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Description

FUBIMINA, also known as BIM-2201, BZ-2201, and FTHJ, is a synthetic cannabinoid that is the benzimidazole analog of AM-2201 . It has been used as an active ingredient in synthetic cannabis products . It was first identified in Japan in 2013 .


Molecular Structure Analysis

FUBIMINA has a molecular formula of C23H21FN2O . Its average mass is 360.424 Da and its monoisotopic mass is 360.163788 Da .


Chemical Reactions Analysis

FUBIMINA was incubated in human hepatocytes for 3 hours, and 35 metabolites were identified . These metabolites were generated by oxidative defluorination, further carboxylation, hydroxylation, dihydrodiol formation, glucuronidation, and their combinations .


Physical And Chemical Properties Analysis

FUBIMINA has a density of 1.2±0.1 g/cm3, a boiling point of 561.4±52.0 °C at 760 mmHg, and a flash point of 293.3±30.7 °C . It has 3 H bond acceptors, 0 H bond donors, and 7 freely rotating bonds .

Scientific Research Applications

  • Metabolism and Identification : Diao et al. (2016) investigated the metabolism of Fubimina in human hepatocytes to recommend optimal metabolites for confirming its consumption and to propose strategies for distinguishing between the intakes of Fubimina and its isomer, THJ-2201. They identified specific metabolites of Fubimina and suggested optimized chromatographic conditions to differentiate it from THJ-2201, highlighting the challenges in confirming specific isomer intake due to their structural similarities (Diao et al., 2016).

  • Detection in Illegal Products : Uchiyama et al. (2013) detected Fubimina in illegal products distributed in Japan. Their study involved identification using various analytical techniques, noting that Fubimina represented a new type of synthetic cannabinoid with a benzimidazole group replacing the indole group, typical of other synthetic cannabinoids (Uchiyama et al., 2013).

  • Chemistry and Pharmacology : Another study by Uchiyama et al. (2013) further elaborated on the chemical structure of Fubimina, emphasizing its distinction from other synthetic cannabinoids like JWH-018. This study provided foundational data on the chemistry and pharmacology of Fubimina, which had not been reported previously (Uchiyama et al., 2013).

Future Directions

The future directions of FUBIMINA research could involve further investigation into its metabolism in human hepatocytes . This could help in distinguishing its consumption from other isomers . The high-resolution mass spectrometry (HR-MS) approach used in previous studies could be applicable for differentiating future isomeric synthetic cannabinoids .

properties

IUPAC Name

[1-(5-fluoropentyl)benzimidazol-2-yl]-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O/c24-15-6-1-7-16-26-21-14-5-4-13-20(21)25-23(26)22(27)19-12-8-10-17-9-2-3-11-18(17)19/h2-5,8-14H,1,6-7,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUESSZMROAFKQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=NC4=CC=CC=C4N3CCCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601016923
Record name FUBIMINA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fubimina

CAS RN

1984789-90-3
Record name Fubimina
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1984789903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FUBIMINA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FUBIMINA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U96GD9R3UZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
230
Citations
N Uchiyama, Y Shimokawa, S Matsuda… - Forensic …, 2014 - Springer
Two new types of synthetic cannabinoids, an AM-2201 benzimidazole analog (FUBIMINA, 1) and (4-methylpiperazin-1-yl)(1-pentyl-1H-indol-3-yl)methanone (MEPIRAPIM, 2), and three …
Number of citations: 77 link.springer.com
JL Wiley, JA Marusich, TW Lefever… - … of Pharmacology and …, 2015 - ASPET
… Because FUBIMINA was not active at doses up to 100 mg/kg ip, a probe dose of 56 mg/kg (and … of FUBIMINA was assessed. Rimonabant was injected 10 minutes prior to FUBIMINA or …
Number of citations: 122 jpet.aspetjournals.org
X Diao, KB Scheidweiler, A Wohlfarth, M Zhu, S Pang… - Forensic toxicology, 2016 - Springer
… , but human FUBIMINA metabolism is unknown. We aim to characterize FUBIMINA metabolism in … , and propose strategies to distinguish between intakes of FUBIMINA and THJ-2201. …
Number of citations: 30 link.springer.com
MR Garcia, RR Bravo, H Carmo, F Carvalho… - … Internacional da Rede …, 2022 - revsalus.com
Introduction: The increasing abuse of Synthetic Cannabinoids (SCs) has become a major public health concern. While information regarding their toxicity mechanisms is scarce, several …
Number of citations: 2 www.revsalus.com
JL Wiley, JA Marusich, BF Thomas - Neuropharmacology of New …, 2017 - Springer
… structure (FUBIMINA) were also tested (Fig. 4). Of the three compounds, FUBIMINA had the lowest CB 1 receptor affinity (k i = 296 nM). While these results suggest that FUBIMINA would …
Number of citations: 31 link.springer.com
CP Teixeira, MR Garcia, RR Bravo, H Carmo… - … Internacional da Rede …, 2022 - revsalus.com
Introduction: Autophagy is a lysosome-dependent intracellular degradation pathway required for various physiological processes, playing a housekeeping role in removing misfolded or …
Number of citations: 2 revsalus.com
CT Schoeder, C Hess, B Madea, J Meiler, CE Müller - Forensic toxicology, 2018 - Springer
Purpose In the present study we characterized a series of synthetic cannabinoids containing various heterocyclic scaffolds that had been identified as constituents of “Spice”, a …
Number of citations: 98 link.springer.com
T Sobolevsky, I Prasolov… - Drug testing and …, 2015 - Wiley Online Library
The data are reported for an in vitro metabolism study of two novel synthetic cannabinoids, N‐(1‐adamantyl)‐1‐pentyl‐1H‐indole‐3‐carboxamide (APICA) and its fluorinated analog N‐(…
L Wu, L Zhou, D Wen, X Wang, P Xiang, Y Shi - Microchemical Journal, 2023 - Elsevier
Synthetic cannabinoids (SCs) have emerged on the designer drug market at an alarming rate in recent years. Consequently, the current methods for detecting SCs and their metabolites …
Number of citations: 0 www.sciencedirect.com
X Diao, J Carlier, M Zhu, S Pang, R Kronstrand… - Forensic toxicology, 2017 - Springer
… in Japan in August 2014; its positional isomer, FUBIMINA (BIM-2201), quickly emerged and became popular among drug users. FUBIMINA and THJ-2201 shared the same metabolic …
Number of citations: 40 link.springer.com

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